molecular formula C14H11BrO4S B14685319 2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester CAS No. 36050-32-5

2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester

Cat. No.: B14685319
CAS No.: 36050-32-5
M. Wt: 355.21 g/mol
InChI Key: LNOILASRCKQIJN-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester is a complex organic compound with a unique structure that includes a thiophene ring, a bromine atom, a methoxycarbonyl group, and a methylphenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester typically involves multiple steps, starting with the preparation of the core thiophene ring. One common method involves the bromination of thiophene-2-carboxylic acid to introduce the bromine atom at the 4-position. This is followed by esterification with 4-bromo-2-(methoxycarbonyl)-6-methylphenol under acidic conditions to form the final ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylic acid, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester is unique due to the combination of functional groups that confer specific chemical reactivity and potential biological activity. The presence of the methoxycarbonyl and methylphenyl ester groups distinguishes it from other similar compounds and may enhance its utility in various applications .

Properties

CAS No.

36050-32-5

Molecular Formula

C14H11BrO4S

Molecular Weight

355.21 g/mol

IUPAC Name

(4-bromo-2-methoxycarbonyl-6-methylphenyl) thiophene-2-carboxylate

InChI

InChI=1S/C14H11BrO4S/c1-8-6-9(15)7-10(13(16)18-2)12(8)19-14(17)11-4-3-5-20-11/h3-7H,1-2H3

InChI Key

LNOILASRCKQIJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=CC=CS2)C(=O)OC)Br

Origin of Product

United States

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